molecular formula C12H14BrNO B3199097 1-[(2-Bromophenyl)methyl]piperidin-4-one CAS No. 1016770-11-8

1-[(2-Bromophenyl)methyl]piperidin-4-one

Cat. No.: B3199097
CAS No.: 1016770-11-8
M. Wt: 268.15 g/mol
InChI Key: REJYKLLPTNVXPI-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]piperidin-4-one is a chemical compound with the molecular formula C12H14BrNO. It is a piperidinone derivative, characterized by the presence of a bromophenyl group attached to the piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromophenyl)methyl]piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Bromophenyl)methyl]piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinone ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]piperidin-4-one
  • 1-[(2-Fluorophenyl)methyl]piperidin-4-one
  • 1-[(2-Iodophenyl)methyl]piperidin-4-one

Comparison: 1-[(2-Bromophenyl)methyl]piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYKLLPTNVXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described for Intermediate 31, alkylation of 4-piperidone hydrochloride (1.0 g, 4.0 mmol) with 1-bromo-2-bromomethylbenzene (543 mg, 4.0 mmol) afforded the title compound (882 mg, 82% yield). HR-MS (m/z, MH+): measured 268.15
[Compound]
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
543 mg
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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